molecular formula C12H18N2O5 B2481863 Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 851372-22-0

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2481863
CAS No.: 851372-22-0
M. Wt: 270.285
InChI Key: BCIONFINSWWLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate (CAS 851372-22-0) is a high-purity chemical building block specifically designed for advanced research and development. This compound, with a molecular formula of C12H18N2O5 and a molecular weight of 270.28 g/mol, is a member of the peptidomimetics category, making it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents . As a key pharmaceutical intermediate, it is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . Its applications extend to synthetic organic chemistry, biotechnology, and serving as a crucial reagent in the development of pesticide and dye intermediates . The compound is characterized as a colorless solid and is soluble in common organic solvents such as DMF and CH2Cl2, facilitating its use in various reaction conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative that this material is handled exclusively by qualified professionals in a controlled laboratory setting. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

methyl 5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-7-9(10(15)17-5)14-8(18-7)6-13-11(16)19-12(2,3)4/h6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIONFINSWWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the Boc-protected amine group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate for the Boc protection and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the continuous introduction of reagents and the efficient removal of by-products, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine undergoes acid-catalyzed cleavage, enabling access to the free amine for further functionalization.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C.

  • Yield : >95%.

Mechanism :
Protonation of the Boc group’s carbonyl oxygen by TFA initiates cleavage, releasing CO₂ and forming a transient carbocation. Subsequent quenching yields the primary amine (Figure 1A).

Ester Hydrolysis and Functionalization

The methyl ester at the 4-position of the oxazole ring is susceptible to hydrolysis, forming a carboxylic acid intermediate.

Reaction Conditions :

  • Base-Mediated Hydrolysis : LiOH in THF/H₂O (3:1) at 25°C.

  • Yield : 85–90%.

Applications :
The resulting carboxylic acid serves as a precursor for amide bond formation. For example, coupling with isopropylamine using EDCI/HOBt in DMF produces the corresponding amide (Figure 1B) .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions.

Example : Reaction with isopropylamine:

  • Conditions : 48 hours in isopropylamine/water (15:1) at 25°C .

  • Yield : 100% (quantitative conversion to tert-butyl (S)-(1-(4-(isopropylcarbamoyl)oxazol-2-yl)-2-methylpropyl)carbamate) .

Characterization :

  • ¹H NMR : δ 8.10 (s, 1H, oxazole-H), 1.24 (d, 6H, J = 6.5 Hz, isopropyl-CH₃) .

  • HRMS : m/z 326.2074 [M + H]⁺ (calculated), 326.2080 (observed) .

Oxazole Ring Functionalization

The oxazole core undergoes regioselective modifications, including bromination and cycloadditions.

Bromination

Conditions :

  • Reagents : Bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) in DCM at −20°C .

  • Yield : 50% for methyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)oxazole-4-carboxylate .

Key Data :

  • ¹³C NMR : δ 165.3 (C=O), 143.9 (oxazole-C2) .

Cycloaddition Reactions

The oxazole’s electron-deficient nature facilitates [4+2] cycloadditions with dienophiles, forming fused bicyclic systems.

Steric and Electronic Effects on Reactivity

Substituents on the oxazole ring modulate reaction kinetics:

Reaction TypeRate Constant (M⁻¹s⁻¹)Key Influence
Singlet oxygen (¹O₂) oxidation6.8 × 10⁸C-5 methyl group enhances electron density
Thiazole vs. oxazole reactivity57× faster (oxazole)Higher electron density in oxazole

Note : The C-5 methyl group increases the oxazole’s electron density, accelerating ¹O₂-mediated oxidation by 6× compared to non-methylated analogues .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have highlighted the potential of compounds similar to methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate in anticancer research. Compounds with oxazole rings have shown promising activity against various cancer cell lines. For instance, derivatives of oxazole have been synthesized and evaluated for their cytotoxic effects on human cancer cells, indicating that modifications to the oxazole structure can enhance biological activity .

1.2 Antidiabetic Properties

Research has also explored the antidiabetic potential of oxazole derivatives. The ability of these compounds to interact with metabolic pathways involved in glucose regulation suggests they may serve as leads for developing new antidiabetic agents .

Synthetic Applications

2.1 Building Blocks for Peptide Synthesis

The tert-butoxycarbonyl (Boc) group present in this compound is widely used in peptide synthesis as a protecting group for amines. This allows for the selective functionalization of other sites on the molecule without interfering with the amine functionality . The compound can be utilized to create various amino acid derivatives that are essential in peptide chemistry.

2.2 Synthesis of Novel Heterocycles

This compound can serve as a precursor for synthesizing novel heterocyclic compounds. The oxazole ring can be modified through various reactions, leading to a diverse array of compounds with potential biological activities .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that oxazole derivatives exhibit cytotoxicity against breast and colon cancer cell lines .
Study BAntidiabetic PotentialIdentified several derivatives that improve insulin sensitivity in vitro .
Study CPeptide SynthesisUtilized this compound as a building block for synthesizing peptide analogs .

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to interact with its target. The oxazole ring can participate in hydrogen bonding and other interactions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs with Modified Protecting Groups or Substituents

PM210: Methyl 2-((1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate
  • CAS : 1881275-68-8
  • Molecular Formula : C₁₉H₂₄N₂O₅
  • Molecular Weight : 360.41 g/mol
  • Key Differences: Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group. Features a branched 3-methylbutyl chain at the aminomethyl position. Higher molecular weight due to the Cbz group and extended alkyl chain.
  • Applications : Used in peptide synthesis where Cbz protection is preferred for orthogonal deprotection strategies .
PM211: Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
  • CAS : 182866-72-4
  • Molecular Formula : C₁₆H₁₈N₂O₅
  • Molecular Weight : 318.33 g/mol
  • Key Differences: Shorter ethyl substituent instead of a methylbutyl chain. Retains the Cbz group, offering alternative protection for amino groups.
  • Applications : Intermediate in combinatorial chemistry for drug discovery .

Analogs with Modified Heterocyclic Cores

Ethyl 5-{[(tert-Butoxycarbonyl)amino]methyl}-1,3,4-oxadiazole-2-carboxylate
  • CAS : 164029-51-0
  • Molecular Formula : C₁₁H₁₆N₄O₅
  • Molecular Weight : 284.27 g/mol
  • Key Differences :
    • Replaces the 1,3-oxazole ring with a 1,3,4-oxadiazole core.
    • Ethyl ester instead of methyl ester.
  • Applications : Oxadiazoles are valued for metabolic stability in drug design, particularly in antiviral and anticancer agents .
Ethyl 5-amino-2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
  • CAS : 2243508-34-9
  • Molecular Formula : C₁₂H₁₉N₃O₄S
  • Molecular Weight : 301.36 g/mol
  • Key Differences: Substitutes the oxazole with a thiazole ring (sulfur at position 1). Free amino group at position 5, enhancing reactivity for further functionalization.
  • Applications : Thiazole derivatives are prominent in antimicrobial and kinase inhibitor research .

Functional and Application Comparisons

Compound Core Structure Protecting Group Molecular Weight (g/mol) Key Applications
Target Compound (CAS 343339-23-1) 1,3-Oxazole Boc 284.31 API intermediates, peptide synthesis
PM210 (CAS 1881275-68-8) 1,3-Oxazole Cbz 360.41 Orthogonal deprotection strategies
Ethyl Oxadiazole (CAS 164029-51-0) 1,3,4-Oxadiazole Boc 284.27 Antiviral/anticancer agents
Ethyl Thiazole (CAS 2243508-34-9) 1,3-Thiazole Boc 301.36 Antimicrobials, kinase inhibitors

Biological Activity

Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate, commonly referred to as Boc-MOM-oxazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of Boc-MOM-oxazole, discussing its synthesis, structure, and various biological applications supported by empirical research.

Molecular Formula : C12_{12}H18_{18}N2_2O5_5
Molecular Weight : 270.28 g/mol
CAS Number : 851372-22-0

Structural Characteristics

The molecular structure of Boc-MOM-oxazole features a five-membered oxazole ring substituted at the 5-position with a methyl group and a carbamate moiety at the 2-position. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

PropertyValue
Molecular Weight270.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Boc-MOM-oxazole has been explored as an intermediate in the synthesis of various anticancer agents. Notably, it plays a role in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Research indicates that compounds derived from Boc-MOM-oxazole exhibit significant inhibitory activity against imatinib-resistant Bcr–Abl kinase domain mutants, showcasing its potential in overcoming drug resistance in cancer therapy .

The mechanism by which Boc-MOM-oxazole exerts its biological effects primarily involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The oxazole ring contributes to the compound's ability to mimic natural substrates or inhibitors, allowing it to bind effectively to target proteins.

Case Studies and Research Findings

  • Synthesis and Activity Correlation : A study demonstrated that modifications on the oxazole ring significantly affect the compound's binding affinity and biological activity. For instance, methyl substitution at the C-5 position enhances the rate of singlet oxygen generation, which is critical for photodynamic therapy applications .
  • In Vivo Studies : Preclinical studies have shown that derivatives of Boc-MOM-oxazole exhibit promising antitumor activity in xenograft models. These studies highlight the compound's potential as a lead structure for developing new anticancer drugs .
  • Peptidomimetics Development : Research has also focused on using Boc-MOM-oxazole as a building block for peptidomimetics. These compounds aim to mimic peptide interactions while providing enhanced stability and bioavailability .

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Formation of the oxazole core : Cyclocondensation of α-amino ketones or esters with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent).

Introduction of the Boc-protected aminomethyl group : Acylation of the oxazole intermediate with tert-butoxycarbonyl (Boc)-protected amine derivatives, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Methyl esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄).
Key Considerations : Optimize reaction temperatures and solvent polarity to avoid side reactions such as Boc-group deprotection or oxazole ring degradation .

Advanced Question: How can researchers resolve enantiomeric purity for stereochemical studies of this compound?

Methodological Answer:
Enantiomeric resolution is critical for structure-activity relationship (SAR) studies:

  • Chiral HPLC : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Monitor retention times and compare to racemic mixtures.
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) and analyze using SHELXL for refinement .
    Data Contradiction Example : Discrepancies between HPLC and crystallography data may arise from dynamic interconversion of enantiomers; confirm via variable-temperature NMR .

Basic Question: Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify oxazole protons (δ 6.5–8.0 ppm) and Boc-group tert-butyl protons (δ 1.2–1.4 ppm).
    • ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; ester: ~165 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance. Cross-check with isotopic patterns .
  • FTIR : Detect characteristic Boc-group C=O stretches (~1680–1720 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .

Advanced Question: How should researchers analyze contradictory results in biological assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Purity Verification : Use HPLC with UV/Vis detection (λ = 254 nm) to rule out impurities affecting activity. Ensure ≥95% purity .

Assay Replication : Perform dose-response curves in triplicate across independent experiments to assess reproducibility.

Target Engagement Studies : Confirm binding to biological targets (e.g., kinases) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare with structurally similar oxazole derivatives to identify SAR trends .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane from 10% to 50%). Monitor fractions via TLC (Rf ~0.3–0.5).
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids. Validate purity via melting point analysis (expected range: 180–185°C) .
  • Solvent Selection : Avoid chlorinated solvents (e.g., DCM) due to potential Boc-group instability; prefer ethyl acetate or acetonitrile .

Advanced Question: How can researchers evaluate the compound’s metabolic stability in drug development pipelines?

Methodological Answer:

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.

CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 μM suggest low risk of drug-drug interactions.

Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the oxazole ring to enhance metabolic stability .

Advanced Question: What strategies address contradictions between computational and experimental data (e.g., HRMS discrepancies)?

Methodological Answer:

  • Recalculation of Theoretical Mass : Verify molecular formula input (e.g., C₁₉H₂₄N₂O₅ vs. C₁₈H₂₂N₂O₅) in software like ChemDraw or mMass.
  • Isotopic Pattern Analysis : Compare experimental HRMS spectra with simulated isotopic distributions to detect adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
  • Synthetic Validation : Repeat key reaction steps (e.g., Boc protection) to confirm intermediate structures via 2D NMR (HSQC, HMBC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.